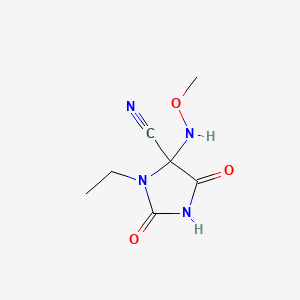

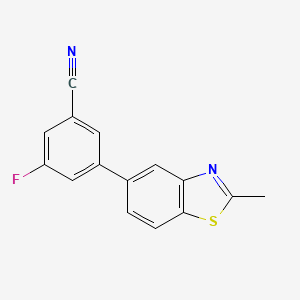

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, also known as EMD 57283, is a synthetic compound with potential therapeutic applications. It belongs to the class of imidazolidine-2,4-dione derivatives, which have been extensively studied for their biological activities. EMD 57283 has been shown to possess promising pharmacological properties, making it a subject of interest for scientific research.

Scientific Research Applications

Photodegradation of Cymoxanil : This compound is identified as a photoproduct in the photochemical degradation study of the fungicide cymoxanil under UV light in aqueous buffer solutions. This research indicates the compound's relevance in environmental chemistry and fungicide degradation studies (Morrica, Fidente, & Seccia, 2005).

Synthesis of Triazenopyrazole Derivatives : In the context of medicinal chemistry, related compounds have been synthesized and evaluated for their potential inhibitory effects on HIV-1 and herpes simplex virus. This illustrates the compound's relevance in drug discovery and virology research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Synthesis of 4H-imidazole Derivatives : This compound and related ones have been synthesized in studies exploring new chemical entities, showcasing its significance in synthetic chemistry and material sciences (Kirilyuk et al., 2008).

Antiprotozoal Activity Research : In a study focused on novel bis-benzamidino imidazo compounds, the compound’s derivatives showed strong DNA binding affinity and in vitro activity against certain protozoa, indicating its potential in antiprotozoal drug development (Ismail et al., 2008).

Chemical Transformations Studies : The compound's derivatives have been used to study chemical reactivity and transformations under nucleophilic conditions, highlighting its role in fundamental organic chemistry research (Ibrahim & El-Gohary, 2016).

Synthesis and Antimicrobial Activity : It has been used in the synthesis of derivatives with potential antimicrobial activity, indicating its relevance in the search for new antimicrobial agents (Mohamed et al., 2012).

properties

IUPAC Name |

3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-11-6(13)9-5(12)7(11,4-8)10-14-2/h10H,3H2,1-2H3,(H,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLOZXUJVHDKAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NC(=O)C1(C#N)NOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674032 |

Source

|

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

CAS RN |

644972-55-4 |

Source

|

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

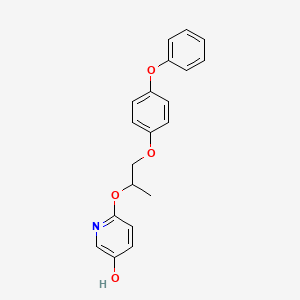

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

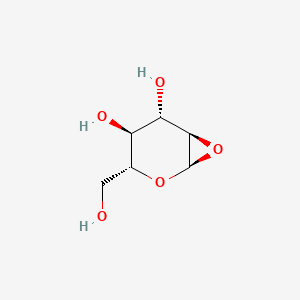

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

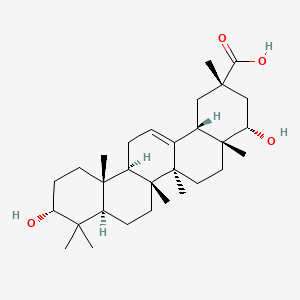

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)